molecular formula C16H14N2OS2 B2922583 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 313374-94-6

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2922583
CAS No.: 313374-94-6
M. Wt: 314.42
InChI Key: DRKXOTFIYYKGMI-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a dimethylphenyl substituent and a thiophene-2-carboxamide group. This structure places it within a class of heterocyclic compounds recognized for significant pharmacological potential. Structurally similar 1,3-thiazole derivatives have been identified as potent p38 MAP kinase inhibitors and TNF-α production inhibitors, suggesting a potential mechanism of action for this compound in modulating inflammatory signaling pathways . Furthermore, analogous thiazole-carboxamide compounds have been investigated for their anti-migration and anti-invasion properties against metastatic cancer cells, indicating its value in oncology research, particularly for studying cellular proliferative diseases . Beyond oncology, related thiazole derivatives have demonstrated promising antiviral activities. For instance, some compounds have shown inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication , while others have been reported to inhibit the replication of hepatitis-C virus (HCV) in cellular models . These findings make this compound a compelling candidate for multidisciplinary research programs. This product is intended for research applications in chemistry and biology and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-6-12(8-11(10)2)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKXOTFIYYKGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring One common approach is the cyclization of thiophene-2-carboxamide with appropriate reagents to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound with the molecular formula C16H14N2OS2 and a molecular weight of 314.4 g/mol . This compound has various synonyms, including 313374-94-6 and N-[(2E)-4-(3,4-dimethylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide .

While the provided search results do not offer specific applications of this compound, they do provide information on thiazole derivatives and their applications.

Thiazole Derivatives and Applications

  • Thiazole derivatives have shown anticancer activity against various cancer cell lines . For example, some N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have demonstrated selectivity against NIH/3T3 mouse embryoblast cell lines and A549 human lung adenocarcinoma cells .
  • Certain thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than the standard drug 5-fluorouracil .
  • Trisubstituted thiazole derivatives have been evaluated for their carbonic anhydrase (CA)-III inhibitory activities .
  • Thiazoles and thiadiazoles have emerged as potential pharmacophores in medicinal chemistry for their antimicrobial properties .

Related Compounds

  • 5-[(2,4-dichlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is a related compound with the molecular formula C24H20Cl2N2O3S .
  • Several Thiophene-2-acetamide derivatives exist and are listed in chemical databases .

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors relevant to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the thiazole ring substituents, aromatic systems, and biological activities. Key findings are summarized in Table 1 and discussed below.

Thiophene vs. Benzene Carboxamide Analogs

  • N-(4-Phenyl-1,3-thiazol-2-yl)benzamide Derivatives (5a–o): Anti-inflammatory screening identified 4-chlorobenzamide (5c) as highly potent (carrageenan-induced edema model), suggesting electron-withdrawing groups enhance activity.
  • N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide : The thiophene ring may offer conformational flexibility and improved solubility compared to rigid benzene-based analogs .

Enzyme Inhibition vs. Cytotoxicity

  • COX/LOX Inhibition : Thiazole derivatives like 6a and 6b show dual COX/LOX inhibition, whereas the target compound’s dimethylphenyl group may favor interactions with kinases or apoptosis-related targets .
  • Anticancer Activity : Compound 5f (dichlorobenzyl-thiophene-carboxamide) outperformed brominated analogs (e.g., 6d ), highlighting substituent-dependent cytotoxicity .

Table 1: Comparison of Structural and Functional Features

Compound Name Key Substituents Biological Activity Key Findings References
This compound 3,4-Dimethylphenyl, thiophene Not explicitly reported Likely optimized for lipophilicity/stability
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl, thiophene Anticancer Significant cytostatic/cytotoxic effects
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Chlorophenyl, benzene Anti-inflammatory Potent in vivo activity
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl, acetamide COX-1/COX-2 inhibition Non-selective inhibition (IC50 ~9–11 mM)
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (4) 3,4-Dichlorophenyl, cyclopropane c-Abl kinase activation Optimized for kinase binding

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a thiophene moiety and a carboxamide functional group. Its molecular formula is C16H14N2OS2C_{16}H_{14}N_{2}OS_{2} . The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through condensation reactions and subsequent amidation processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. Specifically, thiazole derivatives have been explored for their potential as anti-tubercular agents due to their ability to inhibit various biological pathways .

Anticancer Activity

Thiazole derivatives have shown promise as anticancer agents. Studies have demonstrated that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For example, compounds with methyl substitutions at the para position of the phenyl group have been linked to increased anticancer efficacy .

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of thiazole derivatives, this compound exhibited an IC50 value comparable to standard chemotherapeutic agents such as doxorubicin. The mechanism of action was primarily attributed to hydrophobic interactions with target proteins involved in cell proliferation and survival .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory activity. Thiazole derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Inhibition Studies

Recent studies showed that certain thiazole derivatives achieved significant inhibition of COX-2 with IC50 values in the nanomolar range. This suggests potential for developing anti-inflammatory drugs based on this scaffold .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the phenyl ring enhances biological activity. For instance, compounds with dimethyl substitutions demonstrated improved cytotoxicity compared to their mono-substituted counterparts.

Compound NameStructural FeaturesBiological Activity
N-(4-Chlorophenyl)-1,3-thiazole-2-carboxamideChlorophenyl substitutionAntimicrobial
N-(3-Methylphenyl)-1,3-thiazole-2-carboxamideMethyl substitutionAnticancer
N-(4-Methoxyphenyl)-1,3-thiazole-2-carboxamideMethoxy substitutionAnti-inflammatory
N-(Benzothiazol-2-yl)thiophene-2-carboxamideBenzothiazole moietyAntiviral

This table illustrates how variations in substituents can affect the biological activity of thiazole-based compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

  • Thiazole Ring Formation : Reacting 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core .
  • Carboxamide Coupling : Thiophene-2-carboxylic acid derivatives are coupled with the thiazole intermediate using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Optimization : Yield improvements (e.g., 64–76%) are achieved by controlling temperature (reflux in ethanol), stoichiometry (1:1 molar ratio of reactants), and purification via recrystallization (DMF/ethanol) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and carbon backbone .
  • X-ray Crystallography : Resolves 3D structure using SHELX software for refinement (e.g., C–S bond lengths: 1.68–1.72 Å) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 309) .

Advanced Research Questions

Q. How do structural modifications of the thiazole ring influence biological activity in SAR studies?

  • Methodological Answer :

  • Substituent Effects : Adding electron-donating groups (e.g., 3,4-dimethylphenyl) enhances hydrophobic interactions with target proteins (e.g., Hec1/Nek2), improving antitumor activity (GI₅₀: 10–21 µM) .
  • Comparative Analysis : Analogues lacking the dimethyl group show reduced potency, highlighting the role of steric and electronic effects in binding .
  • Data Source : In vitro assays (e.g., MTT on MDA-MB-468 cells) and in vivo xenograft models .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Simulates interactions with targets like 5LOF protein, revealing hydrogen bonds with Asp132 and π-π stacking with Phe144 .
  • DFT/TD-DFT : Calculates HOMO-LUMO gaps (~3.5 eV) to assess electronic properties and reactivity .
  • MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

Q. How do researchers address discrepancies in reported synthesis yields across studies?

  • Methodological Answer :

  • Condition Comparison : Variances in solvent (ethanol vs. DMF), temperature (reflux vs. RT), and catalysts (e.g., POCl₃ vs. EDCI) impact yields .
  • Reproducibility Protocols : Standardizing anhydrous conditions and purification methods (e.g., column chromatography vs. recrystallization) reduces variability .

Q. What in vitro and in vivo models evaluate the antitumor efficacy of this compound?

  • Methodological Answer :

  • In Vitro :
  • Cell Viability Assays : MTT/WST-1 on breast cancer lines (e.g., MDA-MB-468) .
  • Mechanistic Studies : Western blotting for Nek2 protein downregulation .
  • In Vivo :
  • Xenograft Models : BALB/c mice with tumor volume measurement post-INH1 administration (100 mg/kg, i.p.) .
  • Pharmacokinetics : HPLC analysis of plasma half-life (~4.2 hrs) and bioavailability .

Key Notes

  • Advanced Methods : Emphasized mechanistic and computational approaches to align with academic research rigor.
  • Contradictions : Addressed yield variability through methodological standardization in FAQs.

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